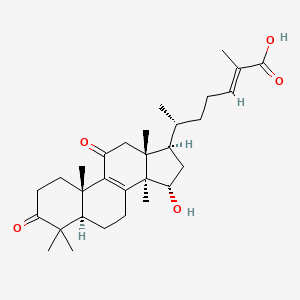
Ganolucidic Acid E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ganolucidic Acid E is a triterpenoid compound isolated from the fruiting body of the medicinal mushroom Ganoderma lucidum . This compound is known for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant properties . This compound is part of a larger group of bioactive triterpenoids found in Ganoderma lucidum, which have been extensively studied for their therapeutic potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ganolucidic Acid E typically involves the extraction of triterpenoids from the fruiting bodies of Ganoderma lucidum. The process includes:
Extraction: Using solvents such as ethanol or methanol to extract triterpenoids from the dried fruiting bodies.
Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Ganoderma lucidum, followed by extraction and purification processes. Advances in bioengineering and culturing techniques have improved the yield and efficiency of production .
Analyse Des Réactions Chimiques
Types of Reactions: Ganolucidic Acid E undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Ganolucidic Acid E has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Ganolucidic Acid E involves multiple molecular targets and pathways:
Anti-Cancer Activity: this compound induces apoptosis in cancer cells by activating caspase-9 and caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP).
Anti-Inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Antioxidant Activity: this compound scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Ganolucidic Acid E is unique among triterpenoids due to its specific structure and bioactivity. Similar compounds include:
Ganoderic Acids: Another group of triterpenoids from Ganoderma lucidum with similar pharmacological properties.
Lucidenic Acids: These compounds also exhibit anti-cancer, anti-inflammatory, and antioxidant activities but differ in their chemical structures and specific bioactivities.
Uniqueness: this compound stands out due to its potent anti-cancer activity and its ability to induce apoptosis in various cancer cell lines . Its unique structure contributes to its distinct pharmacological profile compared to other triterpenoids .
Propriétés
Numéro CAS |
114567-50-9 |
|---|---|
Formule moléculaire |
C30H44O5 |
Poids moléculaire |
484.7 g/mol |
Nom IUPAC |
(E,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H44O5/c1-17(9-8-10-18(2)26(34)35)20-15-24(33)30(7)19-11-12-22-27(3,4)23(32)13-14-28(22,5)25(19)21(31)16-29(20,30)6/h10,17,20,22,24,33H,8-9,11-16H2,1-7H3,(H,34,35)/b18-10+/t17-,20-,22+,24+,28+,29-,30-/m1/s1 |
Clé InChI |
XRBLVCACUHPHDE-NKRIBODASA-N |
SMILES isomérique |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O |
SMILES canonique |
CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrole-3-carboxylicacid, 5-(1,1-dimethylethyl)-2-methyl-1-[3-(4-morpholinyl)propyl]-](/img/structure/B12084861.png)
![Ethanone, 1-[5-(bromomethyl)-2-furanyl]-](/img/structure/B12084862.png)


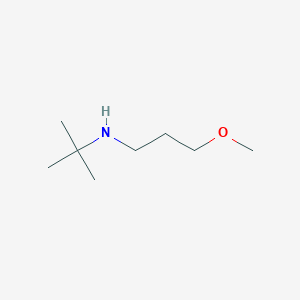
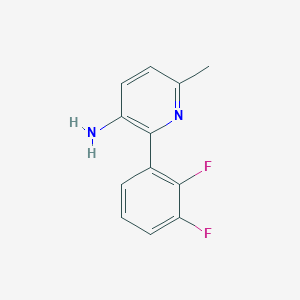
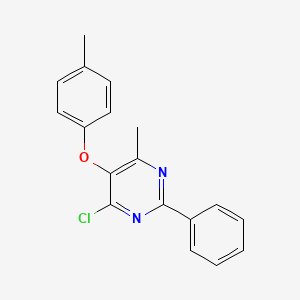


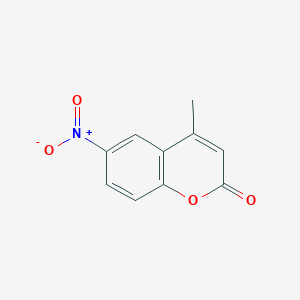

![1-(5-Chlorobenzo[d]thiazol-2-yl)ethanone](/img/structure/B12084923.png)
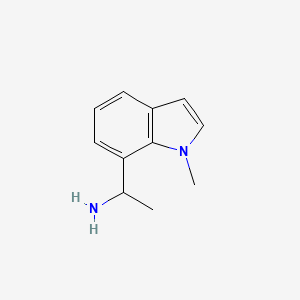
![1-[(4-Ethylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B12084930.png)
